![molecular formula C14H22N4O2 B2560458 1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-3-carboxylic acid CAS No. 1707566-54-8](/img/structure/B2560458.png)
1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-3-carboxylic acid
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Overview
Description
The compound “1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-3-carboxylic acid” is a derivative of 1,2,4-triazole . 1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . These compounds are synthesized using different synthetic routes, and their structures are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including “1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-3-carboxylic acid”, is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives have been reported in various studies . The target products are often obtained in high yield .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are confirmed by spectroscopic techniques. For example, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .
Scientific Research Applications
Coordination Chemistry and Materials Science
Coordination Polymers: Complexes based on 1,2,4-triazole derivatives have been synthesized. For instance, Co(II) coordination polymers incorporating 4,4′-(1H-1,2,4-triazol-1-yl)methanol exhibit selective adsorption of sulfate-containing dyes and excellent photocatalytic capabilities .
Biological Evaluation
Anticancer Agents: Researchers have explored 1,2,4-triazole derivatives for their anticancer potential. These compounds may selectively target cancer cells, making them promising candidates for further investigation .
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been studied for their interaction with the aromatase enzyme .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which could potentially lead to changes in the target’s function .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have shown potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Pharmacokinetics
It’s known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Similar 1,2,4-triazole derivatives have shown cytotoxic activities against various human cancer cell lines .
Safety and Hazards
properties
IUPAC Name |
1-[(4-cyclopentyl-1,2,4-triazol-3-yl)methyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c19-14(20)11-4-3-7-17(8-11)9-13-16-15-10-18(13)12-5-1-2-6-12/h10-12H,1-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKKLFHXFUCZRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NN=C2CN3CCCC(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-3-carboxylic acid |
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